Avibactam sodium, (+)-

Content Navigation

CAS Number

Product Name

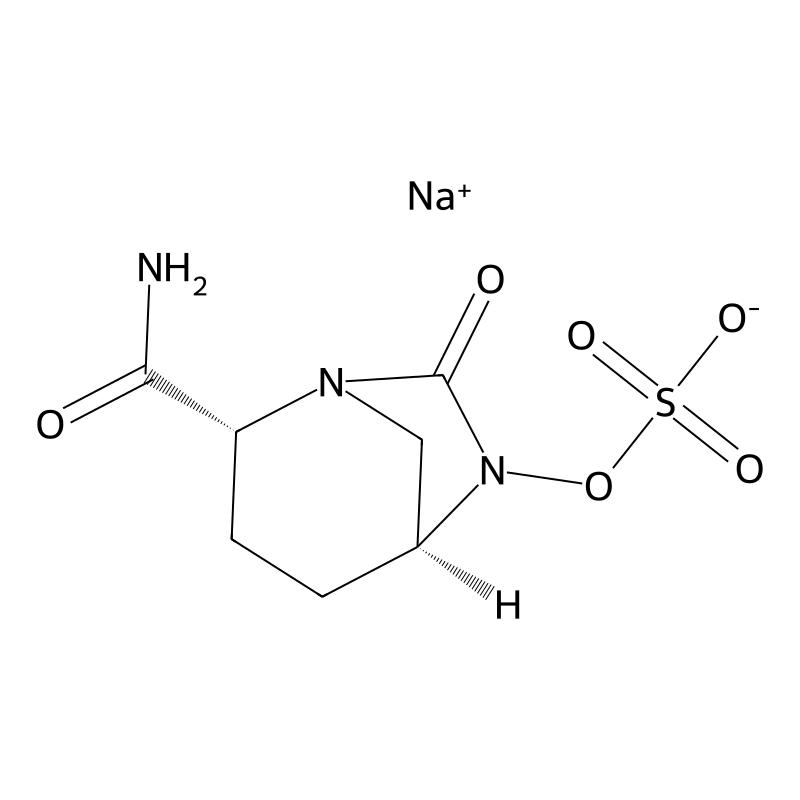

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inhibition of Beta-Lactamase Enzymes

- Avibactam sodium functions as a non-β-lactam β-lactamase inhibitor. Beta-lactamases are enzymes produced by some bacteria that can render beta-lactam antibiotics ineffective [].

- By forming a covalent bond with the beta-lactamase enzyme, avibactam sodium inactivates it, preventing the breakdown of the antibiotic [].

- This property allows certain beta-lactam antibiotics to remain effective against bacteria that would otherwise exhibit resistance [].

Combination Therapy for Antibiotic-Resistant Bacteria

- Scientific research focuses on the use of avibactam sodium in combination with specific antibiotics, primarily ceftazidime [, ].

- The combination product, Ceftazidime-Avibactam (brand name Avycaz), is being investigated for its efficacy against various antibiotic-resistant Gram-negative bacterial infections [].

- Studies have shown promising results against complicated urinary tract infections and complicated intra-abdominal infections caused by multi-drug resistant bacteria [].

Avibactam sodium, chemically known as sodium (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate, is a non-β-lactam β-lactamase inhibitor. It is primarily utilized in the treatment of infections caused by multi-drug-resistant Gram-negative bacteria. Avibactam sodium works by inhibiting various classes of β-lactamases, which are enzymes produced by bacteria to resist the action of β-lactam antibiotics, such as penicillins and cephalosporins . This compound was developed collaboratively by Actavis Generics and AstraZeneca and received approval from the United States Food and Drug Administration in 2015 for use in combination with ceftazidime .

Avibactam sodium undergoes several chemical transformations during its synthesis and application:

- Inhibition Mechanism: Avibactam sodium forms a covalent bond with the active site serine residue of β-lactamases, leading to the formation of an acyl-enzyme complex. This process is reversible, allowing the compound to restore the efficacy of β-lactam antibiotics against resistant strains .

- Synthesis Pathway: The synthesis involves multiple steps including cyclization, debenzylation, and cation exchange processes. Key intermediates are formed through reactions with trimethyl sulfoxide iodide and benzyloxyamine salt .

- Stability Studies: Research indicates that the acyl-enzyme complex formed with certain β-lactamases exhibits significant stability, particularly with KPC-2 enzymes, which can lead to prolonged antibacterial activity .

Avibactam sodium exhibits broad-spectrum activity against various β-lactamase enzymes classified under Ambler classes A, C, and some D types. It effectively restores the activity of ceftazidime against resistant strains of bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. Its unique mechanism allows it to inhibit both serine and some metallo-β-lactamases, making it a valuable tool in combating antibiotic resistance .

The synthesis of avibactam sodium involves several key steps:

- Starting Material: The process typically begins with protected L-pyroglutamic acid ester.

- Reactions:

- Reacting with trimethyl sulfoxide iodide.

- Subsequent reactions involve benzyloxyamine salt to form intermediate compounds.

- Cyclization reactions are performed under alkaline conditions.

- Final Steps: The final product is obtained through debenzylation, sulfation, and cation exchange processes to yield avibactam sodium .

Avibactam sodium is primarily used in combination therapies for treating complicated infections such as:

- Complicated urinary tract infections: Particularly those caused by resistant Gram-negative bacteria.

- Complicated intra-abdominal infections: Often in conjunction with other antibiotics like metronidazole .

Clinical applications focus on settings where traditional antibiotics fail due to resistance.

Interactions involving avibactam sodium have been studied extensively:

- Drug Interactions: Co-administration with drugs like acetylsalicylic acid or acyclovir can decrease the excretion rate of avibactam, potentially leading to increased plasma concentrations .

- Mechanism of Action: Avibactam achieves high concentrations in bacterial periplasmic space, enhancing its effectiveness against β-lactamase-producing strains while maintaining low protein binding levels .

Several compounds share structural or functional similarities with avibactam sodium. Here are notable examples:

| Compound Name | Class | Unique Features |

|---|---|---|

| Clavulanic Acid | β-lactamase inhibitor | First marketed β-lactamase inhibitor; less effective against Gram-negative bacteria compared to avibactam. |

| Sulbactam | β-lactamase inhibitor | Effective against some Gram-negative bacteria but has a narrower spectrum than avibactam. |

| Tazobactam | β-lactamase inhibitor | Often used in combination with piperacillin; effective but limited against certain resistant strains compared to avibactam. |

Avibactam's unique structure as a diazabicyclooctane-based compound allows it to inhibit a broader range of β-lactamases effectively compared to these other inhibitors, making it a critical component in addressing antibiotic resistance challenges in clinical settings .

Avibactam sodium exhibits a unique and reversible covalent inhibition mechanism that distinguishes it from traditional beta-lactam-based inhibitors [1] [2]. The compound functions as a non-beta-lactam beta-lactamase inhibitor with a diazabicyclooctane core structure that maintains the capacity to covalently acylate serine beta-lactamases while avoiding susceptibility to hydrolysis [3] [4].

The inhibition mechanism proceeds through a two-step process involving initial binding followed by covalent acylation [4] [5]. The acylation efficiency varies significantly across different beta-lactamase classes, with second-order rate constants ranging from 1.1 × 10¹ M⁻¹s⁻¹ for OXA-10 to 1.6 × 10⁵ M⁻¹s⁻¹ for TEM-1 [6]. Class A enzymes demonstrate the highest acylation efficiency, followed by class C enzymes, with class D enzymes showing the most variable responses [6].

The covalent inhibition occurs through nucleophilic attack by the catalytic serine residue on the carbonyl carbon of avibactam's five-membered cyclic urea, forming a carbamoyl acyl-enzyme intermediate [3] [4]. Unlike conventional beta-lactam inhibitors that undergo irreversible hydrolysis or rearrangement, avibactam demonstrates a reversible mechanism through intramolecular ring closure that regenerates the intact inhibitor [3] [5]. This reversibility is evidenced by deacylation off-rates ranging from less than 1.6 × 10⁻⁶ s⁻¹ for OXA-10 to 1.9 × 10⁻³ s⁻¹ for Pseudomonas aeruginosa AmpC [6].

The mechanistic distinction between class A and class C inhibition lies in the positioning of catalytic residues and the resulting electronic environment [2] [7]. In class C enzymes, the general bases for acylation and recyclization are located on the same side of the carbonyl plane, facilitating faster recyclization compared to class A enzymes where these residues are positioned on opposite faces [2]. The sulfate group of avibactam displaces the deacylating water molecule, preventing hydrolysis and promoting the intramolecular recyclization pathway [2] [7].

For class D beta-lactamases, avibactam exhibits particularly slow deacylation kinetics, with residence time half-lives exceeding 5 days for OXA-10 [6]. This prolonged binding results from the unique active site architecture of class D enzymes and the stabilization of the acyl-enzyme complex through specific hydrogen bonding networks [6].

Structural Insights from Crystallography

High-resolution crystallographic studies have provided detailed insights into avibactam binding modes and conformational dynamics across different beta-lactamase classes [8] [9] [10] [11]. The most informative structures include complexes with CTX-M-15 at sub-angstrom resolution, revealing multiple conformations and protonation states of the bound inhibitor [9] [10].

The crystal structure of avibactam bound to CTX-M-15 at 0.83 Å resolution demonstrates three distinct conformations of the inhibitor with occupancies of 0.52, 0.29, and 0.19 respectively [9]. The major conformation adopts an orientation similar to previously determined structures, with avibactam covalently attached to the nucleophilic serine residue Ser70 [9] [10]. The carbonyl oxygen occupies the oxyanion hole formed by backbone nitrogen atoms of Ser70 and Ser237, while the carboxamide group forms hydrogen bonds with Asn104 and Asn132 [9].

Structural analysis reveals that the sulfate group of avibactam completely displaces the deacylating water molecule, explaining the resistance to hydrolysis [2] [10]. In the covalent binding mode, the nitrogen atom N6 of the scissile bond remains in optimal trajectory for reverse covalent attack on the Ser70 carbamoyl linkage, facilitating recyclization [10]. The geometry shows a N6 to carbonyl carbon distance of 2.8 Å with an angle of 113.4°, positioning it within the Bürgi-Dunitz trajectory for nucleophilic attack [10].

The crystal structure of Pseudomonas aeruginosa AmpC in complex with avibactam at 1.1 Å resolution provides insights into class C inhibition mechanisms [2]. The structure reveals eight residues contributing to binding interactions: Asn152 and Gln120 interact with the carboxamide group, while Thr316, Lys315, and Asn346 position the sulfate moiety [2]. Catalytic residues Tyr150 and Lys67 are positioned to participate in both acylation and recyclization reactions [2].

A remarkable finding in the class C structure is the presence of additional electron density between the cleaved carbon-nitrogen bonds of the pyrazolidine ring, suggesting simultaneous existence of ring-closed forms or intermediate states [2]. This observation provides direct structural evidence for the reversible nature of avibactam inhibition.

Comparative analysis between substrate and inhibitor binding modes shows significant similarities in positioning and hydrogen bonding patterns [2]. The structure of aztreonam bound to Pseudomonas aeruginosa AmpC demonstrates that both the sulfonyl group of aztreonam and the sulfate group of avibactam occupy similar positions and interact with identical residues [2]. However, avibactam's limited rotational freedom and additional length of the sulfate group provide superior protection from hydrolysis compared to more flexible substrates [2].

The BlaR1 and MecR1 sensor domain structures in complex with avibactam reveal two alternate orientations of the inhibitor in BlaR1, with occupancies of 0.58 and 0.42 [8]. These conformations are oriented approximately 180° to each other, with Thr529 forming hydrogen bonds with both conformations at opposite termini of avibactam [8]. This structural flexibility provides insights into the adaptability of avibactam binding across different enzyme environments.

Kinetic and Thermodynamic Studies

Comprehensive kinetic analyses have established fundamental thermodynamic parameters governing avibactam inhibition across multiple beta-lactamase classes [6] [3] [4]. The inhibition exhibits classic two-step reversible kinetics with apparent second-order acylation rate constants and first-order deacylation rate constants that vary dramatically between enzyme classes [6] [4].

Acylation Kinetics

The acylation efficiency demonstrates a clear hierarchy among beta-lactamase classes [6]. Class A enzymes exhibit the highest efficiency, with CTX-M-15 and TEM-1 showing rate constants of approximately 1.3 × 10⁵ M⁻¹s⁻¹ and 1.6 × 10⁵ M⁻¹s⁻¹ respectively [6]. The carbapenemase KPC-2 displays reduced efficiency at 1.3 × 10⁴ M⁻¹s⁻¹, indicating structural factors that influence inhibitor recognition [6].

Class C enzymes demonstrate intermediate acylation rates, with Enterobacter cloacae P99 AmpC and Pseudomonas aeruginosa PAO1 AmpC exhibiting rate constants of 5.1 × 10³ M⁻¹s⁻¹ and 2.9 × 10³ M⁻¹s⁻¹ respectively [6]. Class D enzymes show the greatest variability, with OXA-48 achieving rates comparable to class C enzymes at 1.4 × 10³ M⁻¹s⁻¹, while OXA-10 exhibits dramatically reduced efficiency at only 1.1 × 10¹ M⁻¹s⁻¹ [6].

Deacylation Kinetics and Residence Times

The deacylation kinetics reveal the unique reversible nature of avibactam inhibition [6] [4] [5]. First-order deacylation rate constants range from less than 1.6 × 10⁻⁶ s⁻¹ for OXA-10 to 1.9 × 10⁻³ s⁻¹ for Pseudomonas aeruginosa PAO1 AmpC [6]. These rates translate to residence time half-lives spanning from 6 minutes for Pseudomonas aeruginosa AmpC to over 5 days for OXA-10 [6].

The deacylation mechanism proceeds exclusively through recyclization rather than hydrolysis, as demonstrated by nuclear magnetic resonance spectroscopy and mass spectrometry studies [4] [5]. The regeneration of intact avibactam was confirmed through acyl-enzyme exchange experiments where avibactam migrated between different beta-lactamases in a time-dependent manner [4] [5].

Equilibrium Binding Constants

Equilibrium dissociation constants derived from kinetic parameters demonstrate high-affinity binding across most enzyme classes [6] [4]. Class A enzymes exhibit Kd values ranging from 2 nM for CTX-M-15 to 11 nM for KPC-2 [6]. Class C enzymes show Kd values of 7 nM for Enterobacter cloacae P99 AmpC, while Pseudomonas aeruginosa PAO1 AmpC exhibits a notably higher Kd of 0.66 μM [6]. Class D enzymes demonstrate tight binding with Kd values below 150 nM for OXA-10 and 9 nM for OXA-48 [6].

Computational Thermodynamic Analysis

Theoretical calculations using quantum mechanical and molecular mechanical methods have provided detailed thermodynamic profiles for avibactam recyclization and competing hydrolysis pathways [12] [13]. The recyclization mechanism exhibits a calculated activation barrier of 19.4 kcal/mol for the rate-limiting tetrahedral intermediate formation [12]. In contrast, the competing hydrolysis pathway shows a significantly higher activation barrier of 28.6 kcal/mol, explaining the thermodynamic preference for recyclization over hydrolysis [12].

The recyclization process involves two distinct steps: initial nucleophilic attack by N6 on the carbonyl carbon with simultaneous proton abstraction by Ser130, followed by cleavage of the Ser70-C7 bond mediated by proton transfer [13]. The first step represents the rate-limiting process with an activation barrier of 19 kcal/mol, while the second step proceeds with a lower barrier of 8-12 kcal/mol depending on the specific proton transfer mechanism [13].

Entropic and enthalpic contributions to the binding process have been analyzed through computational decomposition of free energy changes [12]. The recyclization pathway benefits from favorable entropic contributions due to the constrained geometry that maintains optimal positioning of reactive groups within the active site [12]. The hydrolysis pathway suffers from unfavorable entropy changes associated with water molecule positioning and disruption of the hydrogen bonding network [12].

Temperature Dependence and Stability

Temperature-dependent studies reveal that avibactam-enzyme complexes maintain stability across physiologically relevant temperature ranges [14] [15]. Thermal denaturation studies show that avibactam binding increases the thermal stability of certain beta-lactamases, with melting temperature increases of 1-4°C observed for KPC-2 complexes [15]. However, resistance variants such as K234R show altered thermal stability profiles, indicating that specific amino acid substitutions can affect both binding thermodynamics and protein stability [15].

The temperature dependence of kinetic parameters follows Arrhenius behavior, with activation energies for acylation and deacylation providing insights into the molecular mechanisms [16]. Enhanced sampling molecular dynamics simulations using temperature accelerated methods have enabled detailed characterization of unbinding pathways and associated free energy barriers [16].

Mechanistic Implications

The kinetic and thermodynamic data collectively support a mechanism where avibactam functions as a slowly reversible inhibitor that cycles between bound and free states [4] [5] [6]. The residence time of the inhibited complex, ranging from minutes to days depending on the enzyme class, provides sustained inhibition that can exceed the pharmacokinetic half-life of the compound [4]. This mechanism represents a unique approach to beta-lactamase inhibition that maximizes therapeutic efficacy while minimizing the potential for resistance development through irreversible inhibitor consumption [4] [5].

UNII

Dates

Explore Compound Types